2-Chloro-1-(3-fluorophenyl)ethanone
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Overview
Description
2-Chloro-1-(3-fluorophenyl)ethanone is an organic compound with the molecular formula C8H6ClFO. It is a halogenated ketone, characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(3-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-fluorophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(3-fluorophenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(3-fluorophenyl)acetic acid.
Scientific Research Applications
2-Chloro-1-(3-fluorophenyl)ethanone is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-fluorophenyl)ethanone involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of both electron-withdrawing chlorine and fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-2-fluorophenyl)ethanone: Similar structure but with different positions of chlorine and fluorine atoms.
2-Chloro-1-(3,4-difluorophenyl)ethanone: Contains an additional fluorine atom on the phenyl ring.
2-Chloro-1-(3-hydroxyphenyl)ethanone: Contains a hydroxyl group instead of a fluorine atom
Uniqueness
2-Chloro-1-(3-fluorophenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of chlorine and fluorine atoms enhances its electrophilicity, making it a valuable intermediate in various synthetic transformations .
Properties
IUPAC Name |
2-chloro-1-(3-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRNMEBMWPBPRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623850 |
Source
|
Record name | 2-Chloro-1-(3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53688-18-9 |
Source
|
Record name | 2-Chloro-1-(3-fluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53688-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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